molecular formula C18H22Cl2N2O3S B12943890 Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate CAS No. 87049-53-4

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate

Cat. No.: B12943890
CAS No.: 87049-53-4
M. Wt: 417.3 g/mol
InChI Key: AUBUPDBGJDBWTK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate (CAS Registry Number: 87049-53-4) is a chemical compound of significant interest in pharmaceutical and organic chemistry research. With a molecular formula of C18H22Cl2N2O3S and a molecular weight of 417.35 g/mol, this ester is characterized by the presence of both imidazole and dichlorophenyl moieties, which are common pharmacophores in bioactive molecules . The compound's structural features suggest its primary value as a key synthetic intermediate or precursor. Compounds with analogous structures, such as alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, are well-documented as crucial building blocks in the synthesis of established antifungal agents like Miconazole, Fenticonazole, and Ketoconazole . This indicates that researchers may employ this compound in the development and optimization of synthetic routes for novel or generic active pharmaceutical ingredients (APIs), particularly within the azole antifungal class. Its calculated density is approximately 1.3 g/cm³, and it has a high calculated boiling point of 606.4°C at 760 mmHg, which are important parameters for handling and purification in the laboratory . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

87049-53-4

Molecular Formula

C18H22Cl2N2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 4-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylbutanoate

InChI

InChI=1S/C18H22Cl2N2O3S/c1-2-25-17(23)4-3-9-26-12-18(24,11-22-8-7-21-13-22)15-6-5-14(19)10-16(15)20/h5-8,10,13,24H,2-4,9,11-12H2,1H3

InChI Key

AUBUPDBGJDBWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on functional groups, biological activity, and physicochemical properties.

Compound Name Key Structural Features Functional Groups Reported Applications References
Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate Thioether linkage, 2,4-dichlorophenyl, imidazole, hydroxypropyl chain, butyrate ester Thioether, ester, imidazole, hydroxyl Not explicitly stated (potential agrochemical)
Enilconazole (Imazalil) Allyloxyether linkage, 2,4-dichlorophenyl, imidazole Ether, imidazole Broad-spectrum fungicide (e.g., Freshgard)
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate Trityl-protected imidazole, acrylate ester Acrylate ester, trityl group Synthetic intermediate
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Phenethylthio linkage, isoxazole, benzoate ester Thioether, ester, isoxazole Pharmaceutical research (unspecified)

Key Differences and Implications

Thioether vs. Enilconazole’s allyloxyether group is associated with fungicidal activity by inhibiting ergosterol biosynthesis, whereas the thioether in the target compound could alter target binding or degradation pathways .

Hydroxypropyl vs. Allyloxy Chains :

  • The hydroxypropyl chain in the target compound introduces a polar hydroxyl group absent in Enilconazole, which may influence solubility or hydrogen-bonding interactions with biological targets .

Imidazole vs. Isoxazole Heterocycles :

  • Imidazole rings (pKa ~7) are more basic than isoxazoles (pKa ~1.5), affecting protonation states under physiological conditions. This difference could modulate interactions with cytochrome P450 enzymes or other targets .

Research Findings and Hypotheses

  • Enilconazole : Demonstrated efficacy against Aspergillus and Penicillium species, with trade applications in post-harvest crop protection .
  • I-6373 : Phenethylthio-benzoate derivatives are often explored for anti-inflammatory or anticancer activity, though specific data for I-6373 are unavailable .
  • Target Compound: While direct biological data are lacking, its dichlorophenyl and imidazole motifs align with antifungal agents. The hydroxyl group may confer unique stereochemical interactions compared to non-hydroxylated analogues .

Biological Activity

Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate, known by its CAS number 87049-53-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.

  • Molecular Formula : C18H22Cl2N2O3S
  • Molecular Weight : 417.35 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 606.4 °C
  • Flash Point : 320.6 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Imidazoline Receptors : The compound has been shown to exhibit affinity for imidazoline binding sites (IBS), which are implicated in cardiovascular regulation and neuroprotection. Research indicates that compounds with imidazoline structures can modulate blood pressure and heart rate in hypertensive models, suggesting potential antihypertensive effects .
  • Adrenergic Receptors : Studies have demonstrated that similar compounds can interact with alpha(1) and alpha(2) adrenergic receptors, influencing vascular tone and cardiac output. This interaction may contribute to the compound's overall cardiovascular effects .

Antihypertensive Activity

In animal studies, compounds similar to this compound have shown significant antihypertensive effects. For instance, a study involving spontaneously hypertensive rats indicated that high-affinity compounds for IBS and alpha(2) receptors effectively reduced mean arterial blood pressure (MAP) .

Toxicity Profile

The acute toxicity of this compound has been evaluated through LD50 studies. The reported LD50 value in rodent models is greater than 500 mg/kg, indicating a moderate toxicity level when administered orally . However, detailed toxicological profiles are still required to fully understand the safety implications for human use.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntihypertensiveReduces mean arterial blood pressure via interaction with IBS and adrenergic receptors
ToxicityLD50 > 500 mg/kg (oral administration in rodents)
NeuroprotectionPotential protective effects against neurodegeneration

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